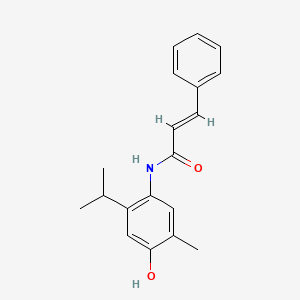

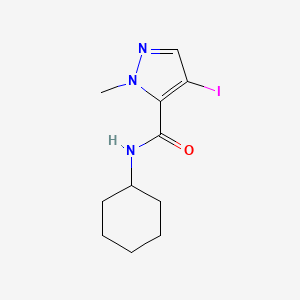

2-丙基-N-(3-噻吩甲基)-1,3-噻唑-4-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of thiazole derivatives, such as 2-propyl-N-(3-thienylmethyl)-1,3-thiazole-4-carboxamide, often involves chemoselective thionation-cyclization of highly functionalized enamides. Kumar et al. (2013) describe an efficient route to synthesize 2-phenyl/(2-thienyl)-5-(het)aryl/(methylthio)-4-functionalized thiazoles, which could potentially be applied or adapted for the synthesis of our compound of interest (Kumar, Parameshwarappa, & Ila, 2013).

Molecular Structure Analysis

The molecular structure of thiazole derivatives is crucial for their chemical behavior and potential applications. While specific studies on the molecular structure of 2-propyl-N-(3-thienylmethyl)-1,3-thiazole-4-carboxamide may not be readily available, general approaches to determining the structure of similar compounds involve NMR methods and X-ray analysis. Refouvelet et al. (2001) demonstrated the use of these techniques for new 2-substituted thiazolidine-4-carboxamide derivatives, which share structural similarities with thiazole derivatives (Refouvelet, Pellegrini, Robert, Crini, Blacque, & Kubicki, 2001).

Chemical Reactions and Properties

Thiazole derivatives are known for their reactivity and potential in various chemical reactions. For instance, the cyclization of 2-oxo-2-(amino)ethanedithioates with isocyanides leads to the regioselective synthesis of 2-(methylthio)-N-aryl/alkylthiazole-5-carboxamides, as detailed by Singh et al. (2022). This study highlights the versatility and reactivity of thiazole compounds under different conditions, which could be relevant for further reactions involving 2-propyl-N-(3-thienylmethyl)-1,3-thiazole-4-carboxamide (Singh, Santhosh, Swaroop, & Sadashiva, 2022).

Physical Properties Analysis

The physical properties of a compound, such as solubility, melting point, and stability, are essential for its application and handling. While specific data on 2-propyl-N-(3-thienylmethyl)-1,3-thiazole-4-carboxamide may not be available, research on similar thiazole derivatives provides insights into methodologies for analyzing these properties. Studies often involve spectroscopic techniques and thermal analysis to evaluate the physical characteristics of these compounds.

Chemical Properties Analysis

Chemical properties, including reactivity with various reagents, stability under different conditions, and potential for further functionalization, are critical for the application of thiazole derivatives. The work by El-Subbagh et al. (1999) on ethyl 2-substituted-aminothiazole-4-carboxylate analogs illustrates the process of evaluating the chemical properties and potential anticancer activity of thiazole compounds, providing a framework for analyzing similar properties in 2-propyl-N-(3-thienylmethyl)-1,3-thiazole-4-carboxamide (El-Subbagh, Abadi, & Lehmann, 1999).

科学研究应用

合成和反应性

2-丙基-N-(3-噻吩甲基)-1,3-噻唑-4-甲酰胺代表了在化学研究中广泛应用的各种噻唑衍生物的常见结构基序。此类化合物的合成通常涉及化学选择性硫代环化策略,利用劳森试剂等试剂介导高官能化前体的转化。这些方法已被证明是将酯、N-取代的甲酰胺或肽键等不同的官能团引入噻唑环的有效途径,这对于调节所得分子的生物活性和理化性质至关重要 (Kumar、Parameshwarappa 和 Ila,2013 年)。

抗癌和抗病毒潜力

对噻唑衍生物(包括与 2-丙基-N-(3-噻吩甲基)-1,3-噻唑-4-甲酰胺 相似的结构)的研究突出了它们在开发新型抗癌和抗病毒剂方面的潜力。例如,取代的 2-(氨基吡啶基) 和 2-(氨基嘧啶基) 噻唑-5-甲酰胺已被确认为 Src/Abl 激酶的有效抑制剂,对一系列血液和实体瘤细胞系表现出显着的抗增殖活性。对这类化合物的探索强调了噻唑衍生物在肿瘤学中的潜力,一些化合物在慢性粒细胞白血病模型中表现出体内活性 (Lombardo 等人,2004 年)。此外,噻唑 C-核苷已被合成并评估了其对多种病毒的体外活性,表明了噻唑衍生物的广谱抗病毒潜力。这些研究表明,噻唑化合物可以作为嘌呤核苷酸生物合成的有效抑制剂,这是其抗病毒活性的关键机制 (Srivastava 等人,1977 年)。

杂环合成和生物活性

噻唑衍生物因其在杂环合成中的作用而被广泛探索,从而产生了具有多种生物活性的分子。噻吩-2-甲酰胺与各种试剂的反应产生了新的抗生素和抗菌药物。这些化合物已被研究其对革兰氏阳性和革兰氏阴性细菌的活性,突出了噻唑衍生物在开发新的治疗剂中的多功能性 (Ahmed,2007 年)。此类研究强调了噻唑衍生物在药物化学中的潜力,为新药发现和开发提供了一条途径。

属性

IUPAC Name |

2-propyl-N-(thiophen-3-ylmethyl)-1,3-thiazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2OS2/c1-2-3-11-14-10(8-17-11)12(15)13-6-9-4-5-16-7-9/h4-5,7-8H,2-3,6H2,1H3,(H,13,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEXRADDDCWIYOI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC(=CS1)C(=O)NCC2=CSC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-(2-fluorophenyl)-1-phenylpyrazolo[3,4-d][1,3]oxazin-4(1H)-one](/img/structure/B5542199.png)

![N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-3-methylbenzamide](/img/structure/B5542202.png)

![1-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}-4-(tetrahydro-2-furanylcarbonyl)piperazine](/img/structure/B5542216.png)

![2-[1-(4-chlorophenyl)-5-oxo-3-propyl-1,5-dihydro-4H-1,2,4-triazol-4-yl]-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B5542249.png)

![[4-(1H-1,2,3-benzotriazol-5-ylcarbonyl)-1,4-oxazepan-6-yl]methanol](/img/structure/B5542257.png)

![ethyl 2-{[(2,3-dimethylphenoxy)acetyl]amino}benzoate](/img/structure/B5542289.png)

![isobutyl 4-[(3,4-dimethylbenzoyl)amino]benzoate](/img/structure/B5542296.png)

![methyl 3-{[(4-tert-butylphenoxy)acetyl]amino}benzoate](/img/structure/B5542305.png)